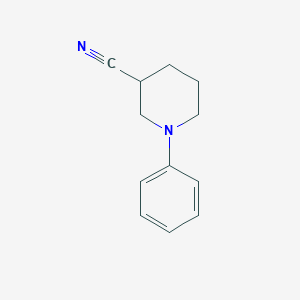

1-Phenylpiperidine-3-carbonitrile

CAS No.:

Cat. No.: VC15986447

Molecular Formula: C12H14N2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14N2 |

|---|---|

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | 1-phenylpiperidine-3-carbonitrile |

| Standard InChI | InChI=1S/C12H14N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8,10H2 |

| Standard InChI Key | GDFZLLHNMUPSIX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(CN(C1)C2=CC=CC=C2)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Basic Properties

1-Phenylpiperidine-3-carbonitrile has the molecular formula C₁₂H₁₃N₂, with a molecular weight of 185.25 g/mol. The compound’s structure consists of a six-membered piperidine ring, where the nitrogen atom is bonded to a phenyl group, and the third carbon hosts a nitrile functional group (-C≡N). This substitution pattern influences both the electronic and steric properties of the molecule, impacting its reactivity and interactions .

Conformational Analysis

Piperidine derivatives exhibit conformational flexibility due to ring puckering. For 1-phenylpiperidin-4-one, gas-phase electron diffraction studies revealed three dominant conformers: chair-Eq (equatorial phenyl), chair-Ax (axial phenyl), and twist (Tw) forms, with populations of 55%, 22%, and 23%, respectively . While these data pertain to a ketone derivative, they suggest that 1-phenylpiperidine-3-carbonitrile may adopt similar conformations, with the cyano group’s electron-withdrawing nature potentially stabilizing axial or equatorial orientations depending on solvent polarity and temperature.

Synthetic Routes and Optimization

Grignard Reaction and Cyanation

A common strategy for synthesizing phenyl-substituted piperidines involves Grignard reactions. For example, 1-benzyl-3-phenylpiperidine derivatives have been prepared via Grignard addition to N-protected piperidones, followed by deprotection . Adapting this approach, 1-phenylpiperidine-3-carbonitrile could be synthesized through:

-

Grignard Addition: Reaction of N-protected 3-piperidone with phenylmagnesium bromide to form 3-hydroxy-3-phenylpiperidine.

-

Dehydration: Elimination of the hydroxyl group to form an alkene intermediate.

-

Cyanation: Introduction of the nitrile group via nucleophilic substitution or oxidative cyanation.

A Ru/C-catalyzed oxidative cyanation method, demonstrated for 1-phenylpiperidine-2-carbonitrile , could be modified for the 3-position. This protocol uses tert-butyl hydroperoxide (TBHP) as an oxidant, achieving yields up to 90% under mild conditions (Table 1).

Table 1: Proposed Synthetic Routes for 1-Phenylpiperidine-3-carbonitrile

Physicochemical Properties and Spectroscopic Data

Spectral Characterization

While direct data for 1-phenylpiperidine-3-carbonitrile are scarce, related compounds provide benchmarks:

-

¹H NMR: For 1-phenylpiperidine-2-carbonitrile, signals at δ 7.29–6.94 (aryl-H), 4.55 (piperidine-H), and 1.55–2.03 (methylene-H) were observed . The 3-carbonitrile analog would exhibit similar aromatic peaks, with shifts in the piperidine protons due to the cyano group’s position.

-

IR Spectroscopy: A strong absorption band near 2240 cm⁻¹ (C≡N stretch) is characteristic.

-

Mass Spectrometry: Expected molecular ion peak at m/z 185 [M+H]⁺, with fragmentation patterns involving loss of HCN (27 Da) .

Future Research Directions

-

Enantioselective Synthesis: Developing asymmetric routes to access (R)- and (S)-enantiomers for chiral drug discovery.

-

Biological Screening: Evaluating anti-cancer, antimicrobial, or CNS activity in vitro.

-

Computational Modeling: DFT studies to predict conformational preferences and reactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume